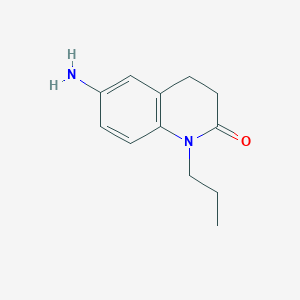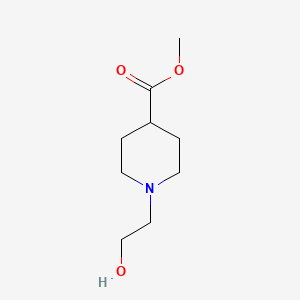
1-(2-hidroxietil)piperidin-4-carboxilato de metilo
Descripción general
Descripción
Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the piperidine ring and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The carboxylic acid group of piperidine-4-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form a reactive intermediate. This intermediate is then reacted with 2-hydroxyethyl bromide to introduce the hydroxyethyl group.
Final Step: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-4-carboxylic acid derivatives.
Reduction Products: Piperidine-4-carboxylic acid alcohol derivatives.
Substitution Products: Piperidine-4-carboxylic acid derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that this compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms, such as insects, to recognize their host’s cues .
Biochemical Pathways
It is known that this compound is expected to stimulate the sensory hairs on the antennae of insects , which suggests that it may affect the olfactory signaling pathways in these organisms.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which suggests that it may be absorbed through the skin or mucous membranes.
Result of Action
It is known that this compound can interfere with the ability of certain organisms, such as insects, to recognize their host’s cues . This suggests that it may have a disruptive effect on the behavior of these organisms.
Comparación Con Compuestos Similares
Methyl 1-(2-hydroxyethyl)piperidine-3-carboxylate
Methyl 1-(2-hydroxyethyl)piperidine-2-carboxylate
Methyl 1-(2-hydroxyethyl)piperidine-5-carboxylate
Uniqueness: Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is unique due to its specific position of the hydroxyethyl group on the piperidine ring, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed insight into the compound's properties, synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXGNXYBMWVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
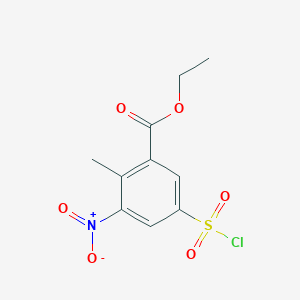
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
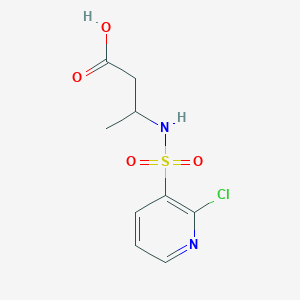
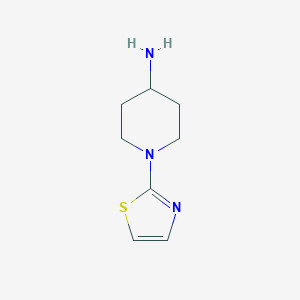
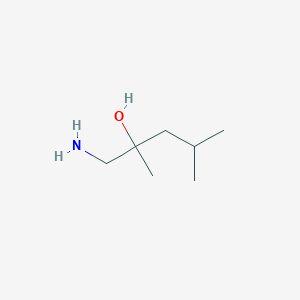
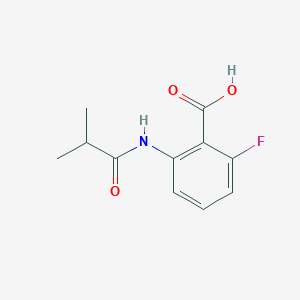
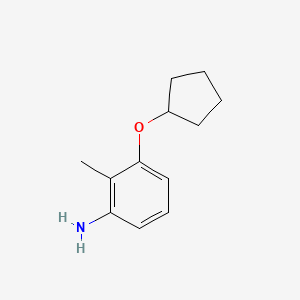
![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
